METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE
Description
METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE is a chiral methyl ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and a dimethoxyphosphoryl substituent at the α-carbon. The (2S) stereochemistry confers specificity in biochemical interactions, while the Boc group enhances stability during synthetic processes. The phosphoryl moiety introduces polarity, influencing solubility and reactivity. This compound is likely utilized as an intermediate in peptide synthesis or kinase inhibitor development due to its dual functional groups .
Properties
IUPAC Name |
methyl (2S)-2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAPRKTPAREGO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Phosphorylation: The protected amino acid is then phosphorylated using dimethyl phosphite under acidic or basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, forming phosphonic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Peptide Synthesis
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate serves as an important intermediate in the synthesis of peptides. The Boc group allows for selective protection and deprotection of amino acids during peptide assembly, facilitating the formation of complex peptide structures.
Antiviral Agents
Research has indicated that compounds containing dimethoxyphosphoryl groups exhibit antiviral properties. This compound's structure may contribute to the development of new antiviral agents by modifying its moieties to enhance biological activity against viral pathogens .
Neuroprotective Agents
Studies have explored the potential neuroprotective effects of phosphonates, including those derived from this compound. The dimethoxyphosphoryl group is believed to interact with various biological targets, potentially leading to therapeutic applications in neurodegenerative diseases .
Organophosphorus Chemistry
The compound is utilized in the synthesis of organophosphorus compounds, which are vital in agrochemicals and pharmaceuticals. Its ability to act as a phosphonate allows for the introduction of phosphorus into organic molecules, broadening the scope of synthetic pathways available to chemists .
Chiral Synthesis
The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Its use can lead to the production of enantiomerically pure compounds, which are crucial in drug development where stereochemistry plays a significant role in pharmacodynamics and pharmacokinetics .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Amino Group: Participates in hydrogen bonding and nucleophilic reactions.
Dimethoxyphosphoryl Group: Involved in phosphorylation reactions and can act as a leaving group.
Ester Group: Undergoes hydrolysis and transesterification reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- In contrast, trifluoromethyl groups (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration.
- Stability : The Boc group in the target compound and offers base sensitivity, requiring neutral conditions during synthesis. Hydrochloride salts (e.g., ) improve stability but limit compatibility with basic environments.
Research Findings and Case Studies
- Peptide Synthesis: Boc-protected amino esters (e.g., target and ) are widely used in solid-phase peptide synthesis. The phosphoryl group may introduce post-translational modification capabilities.
- Herbicide Contrast : Unlike sulfonylureas (), the target compound lacks the triazine-sulfonylurea backbone critical for herbicidal activity, indicating divergent biological targets.
Biological Activity
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate, with CAS No. 89524-98-1, is a phosphonate compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₀H₂₀N₁O₇P
- Molecular Weight : 297.24 g/mol
- Purity : Typically >95% in commercial preparations
- Solubility : Very soluble in polar solvents, with a solubility of approximately 17.4 mg/ml .
This compound functions as a prodrug that can be converted into more active forms within biological systems. Its structure allows for interaction with various enzymes and receptors, particularly those involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The dimethoxyphosphoryl group is known to inhibit certain phosphatases, which play critical roles in cellular signaling pathways.
- Substrate Mimicry : This compound can mimic natural substrates for enzymes, leading to competitive inhibition and modulation of enzymatic activity.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate potential anticancer properties. For instance, studies have shown that phosphonate derivatives can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This has implications for the treatment of neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers interpret conflicting data on the compound’s reactivity in aqueous vs. nonpolar solvents?
- Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to measure hydrolysis rates. For example, phosphoryl esters hydrolyze faster in basic aqueous media, while Boc groups remain stable in anhydrous THF . Contradictions may stem from solvent polarity effects on transition states; validate with Arrhenius plots to isolate temperature-dependent variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
